1,2-Dibromo-5-fluoro-3-methylbenzene
Description
Significance of Halogenation in Aromatic Chemistry
Halogenation is a fundamental transformation in aromatic chemistry that involves the replacement of a hydrogen atom on an aromatic ring with a halogen (fluorine, chlorine, bromine, or iodine). This process is of paramount importance as it allows for the modification of the electronic properties of the aromatic ring. Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, which can deactivate the ring towards further electrophilic substitution. Conversely, they also possess lone pairs of electrons that can be donated to the aromatic system via resonance, a property that directs incoming electrophiles to the ortho and para positions. This dual electronic influence is a key factor in controlling the reactivity and regioselectivity of subsequent chemical transformations.
Furthermore, the introduction of halogen atoms provides synthetic "handles" on the aromatic ring, enabling a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler halogenated precursors. nih.gov
Overview of Dihalo- and Fluorinated Toluene (B28343) Derivatives in Chemical Research
Toluene, a simple aromatic hydrocarbon, serves as a foundational structure for a vast number of derivatives. The introduction of two halogen atoms (dihalo-) and at least one fluorine atom to the toluene scaffold gives rise to dihalo- and fluorinated toluene derivatives, a class of compounds with significant research interest. The methyl group of toluene is an activating, ortho-, para-directing group in electrophilic aromatic substitution, and its interplay with the directing effects of the halogen substituents leads to a rich and complex substitution chemistry.
Fluorine, in particular, imparts unique properties to organic molecules. nih.gov Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of molecules to biological targets. nih.govmdpi.com Consequently, fluorinated toluene derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, the strategic placement of fluorine can be crucial in the development of new drugs and can also be exploited in the design of organic materials for electronic applications, where the electron-withdrawing nature of fluorine can tune the electronic energy levels of the molecule. rsc.orglp.edu.ua
Scope and Research Focus on 1,2-Dibromo-5-fluoro-3-methylbenzene
This article provides a focused examination of the specific chemical compound this compound. While extensive research on a wide range of halogenated aromatics exists, this particular substitution pattern presents a unique combination of electronic and steric effects. The presence of two adjacent bromine atoms, a fluorine atom, and a methyl group on the benzene (B151609) ring suggests a nuanced reactivity profile and potential for specific applications.
The primary objective of this article is to collate and present the known chemical and physical properties of this compound. It will delve into its structural features, potential synthetic pathways, and predicted reactivity based on the established principles of aromatic chemistry. Furthermore, the potential utility of this compound as a chemical intermediate in various fields of chemical synthesis will be explored.
Interactive Table of Compound Properties
| Property | Value |
| IUPAC Name | This compound achemblock.com |
| Synonyms | 2,3-Dibromo-5-fluorotoluene cymitquimica.com |
| CAS Number | 1000576-64-6 achemblock.com |
| Molecular Formula | C7H5Br2F achemblock.com |
| Molecular Weight | 267.92 g/mol achemblock.com |
| Purity | 95% achemblock.com |
| SMILES | CC1=C(Br)C(Br)=CC(F)=C1 achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-5-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWQDDHNMVVFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dibromo 5 Fluoro 3 Methylbenzene
Strategies for Regioselective Halogenation of Aromatic Systems
Electrophilic Aromatic Substitution (EAS) Approaches
Electrophilic aromatic substitution (EAS) stands as a fundamental method for introducing functional groups, including halogens, onto an aromatic ring. The core of this strategy involves the reaction of an electron-rich aromatic ring with a potent electrophile. minia.edu.eg The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the ring. pressbooks.pub
Direct halogenation via EAS is a primary consideration for the synthesis of halogenated arenes. The synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene would likely start from a precursor such as 3-fluoro-5-methyltoluene (also known as 5-fluoro-m-xylene). In this precursor, the methyl group (-CH₃) is an activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.
Direct bromination of 3-fluoro-5-methyltoluene would involve reacting it with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Br-Br bond, generating a strong electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com However, the directing effects of the methyl and fluoro groups favor substitution at positions 2, 4, and 6, making the direct, regioselective introduction of two bromine atoms at the 1 and 2 positions challenging and likely to result in a mixture of isomers.
An alternative EAS-based approach involves starting with an aniline (B41778) derivative, such as 3-fluoro-5-methylaniline. chembk.comnih.gov The amino group can be used to direct other substituents and can then be replaced by bromine via a Sandmeyer reaction. ncert.nic.in This multi-step sequence involves the diazotization of the primary amine with sodium nitrite (B80452) in a cold aqueous acid, followed by treatment with a copper(I) bromide solution to replace the diazonium group with a bromine atom. ncert.nic.in This strategy can offer better control over the regiochemical outcome compared to direct bromination of the fluorotoluene precursor.
Direct fluorination of aromatic rings with elemental fluorine (F₂) is typically too exothermic and non-selective for practical laboratory synthesis. masterorganicchemistry.com Therefore, the fluorine atom in the target molecule is almost always incorporated from a fluorine-containing starting material.
Predicting the outcome of electrophilic aromatic substitution reactions has been significantly enhanced by computational chemistry. researchgate.net Modern computational tools can accurately forecast the regioselectivity of EAS reactions, providing valuable guidance for synthesis planning. core.ac.ukrsc.org One such method, known as RegioSQM, predicts regioselectivity by calculating the free energies of the protonated intermediates (σ-complexes or Wheland intermediates) for all possible substitution positions. chemrxiv.org
The mechanism of EAS proceeds through the formation of this cationic σ-complex, and the stability of this intermediate is the primary determinant of the reaction's regioselectivity. nih.gov The reaction pathway that proceeds through the most stable intermediate will have the lowest activation energy and will therefore be the major product. Computational models evaluate the relative energies of all possible σ-complexes that can be formed upon electrophilic attack on the aromatic substrate. nih.gov For the bromination of a substrate like 3-fluoro-5-methyltoluene, the model would calculate the energies for bromine addition at each available carbon atom, allowing for a prediction of the most favored substitution site. These methods have been shown to correctly predict the outcome for a large majority of literature examples. core.ac.uk
Table 1: Conceptual Framework for Computational Prediction of EAS Regioselectivity
| Position of Electrophilic Attack | Key Resonance Structures of σ-Complex | Predicted Relative Energy (Illustrative) | Predicted Outcome |
| C2 | Cation stabilized by methyl group (inductive and hyperconjugation) and fluorine (resonance donation). | Lowest | Major Product |
| C4 | Cation stabilized by methyl group (hyperconjugation). | Intermediate | Minor Product |
| C6 | Cation stabilized by fluorine (resonance donation). | High | Minor Product |
| C1 | Steric hindrance from adjacent methyl group. | Highest | Not Favored |
Note: This table is illustrative and represents the type of analysis performed by computational models. Actual energy values require specific quantum mechanical calculations.
Halogen Exchange (Halex) Reactions
Halogen exchange (Halex) reactions provide an alternative pathway to introduce specific halogens onto an aromatic ring, often by replacing another halogen.
The Halex process is an industrially significant method for synthesizing aryl fluorides. wikipedia.org It operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a fluoride (B91410) ion displaces a leaving group, typically chlorine or bromine, on an electron-deficient aromatic ring. acsgcipr.orgnih.gov The reaction is typically carried out at high temperatures (150-250 °C) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using an inorganic fluoride source such as potassium fluoride (KF). wikipedia.org
The efficiency of the Halex reaction is highly dependent on the electronic nature of the substrate. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving halogen is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step. acsgcipr.orgnih.gov Due to the requirement for an activated, electron-deficient ring, applying the Halex reaction to synthesize this compound from a precursor like 1,2,5-tribromo-3-methylbenzene would be challenging without the presence of suitable activating groups. The solubility of the fluoride source can be a limiting factor, though the use of more soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluorides, sometimes in conjunction with phase-transfer catalysts, can improve reaction efficiency. acsgcipr.orgscientificupdate.com
To overcome the limitations of the classical Halex reaction, various metal-mediated and metal-catalyzed halogen exchange processes have been developed. frontiersin.orgresearchgate.net These methods often operate under milder conditions and can be applied to a broader range of substrates, including those that are not electronically activated for SNAr. nih.gov
The "aromatic Finkelstein reaction" refers to the substitution of an aryl halide with a heavier halide, a process that can be effectively catalyzed by nickel or copper complexes. frontiersin.orgnih.gov For instance, aryl bromides can be converted to aryl iodides using a copper(I) iodide catalyst. researchgate.net While the direct exchange of a bromide or chloride for a fluoride is less common under these specific "Finkelstein" conditions, related metal-mediated fluorination reactions have emerged. For example, copper-mediated fluorination of arylboronate esters provides a route to aryl fluorides under mild conditions, serving as an alternative to the harsh conditions of the Halex process. chemistryviews.org
Another powerful strategy involves a regioselective halogen–metal exchange followed by quenching with an electrophilic halogen source. For instance, treating a polyhalogenated arene like a 1,2-dibromo-substituted benzene (B151609) with an organometallic reagent, such as isopropylmagnesium chloride, can lead to a selective metal-halogen exchange at one of the bromine positions. organic-chemistry.org The resulting arylmagnesium intermediate can then be reacted with a suitable electrophile to install a different functional group. This approach offers excellent regiocontrol, particularly in cases where the directing effects of substituents can be exploited to favor exchange at a specific position. organic-chemistry.org
Table 2: Overview of Selected Metal-Mediated Halogen Exchange Reactions
| Reaction Type | Typical Metal/Catalyst | Substrate | Reagent | Product | Key Feature |
| Aromatic Finkelstein (Br → I) | Ni(II) complexes, Cu(I) salts | Aryl Bromide | KI, NaI | Aryl Iodide | Exchanges for a heavier halogen. frontiersin.orgnih.gov |
| Copper-Mediated Fluorination | Cu(II) or Cu(III) complexes | Arylboronate Ester | AgF | Aryl Fluoride | Mild alternative to Halex for fluorination. chemistryviews.org |
| Regioselective Halogen-Metal Exchange | i-PrMgCl | 1,2-Dibromo Arene | (1) i-PrMgCl; (2) Electrophile (E⁺) | Functionalized Bromo Arene | High regioselectivity based on substrate structure. organic-chemistry.org |
Metal-Mediated Halogen Exchange Processes
Organolithium and Organomagnesium Reagents in Halogen-Metal Exchange
The halogen-metal exchange is a pivotal reaction in organometallic chemistry for the preparation of organolithium and organomagnesium (Grignard) reagents from organic halides. wikipedia.orgethz.ch This reaction is particularly valuable for creating aryl lithium or aryl magnesium compounds that can be difficult to synthesize through direct metalation. ias.ac.in The process involves the conversion of a carbon-halogen bond into a carbon-metal bond, effectively transforming the organic halide into a potent nucleophile or a precursor for cross-coupling reactions. libretexts.orgnih.gov
The reaction typically employs alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), or Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). ethz.chorganic-chemistry.org The exchange rate is kinetically controlled and follows the general reactivity trend of I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.orgprinceton.edu This selectivity is crucial when dealing with polyhalogenated arenes, allowing for the selective exchange of one halogen over another. The driving force for the reaction is the formation of a more stable organometallic species; for instance, alkyl-lithiums are used to generate more stable aryl-lithiums. ethz.ch
Table 1: Comparison of Common Reagents in Halogen-Metal Exchange
| Reagent | Type | Common Usage | Key Characteristics |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Organolithium | Exchange with aryl bromides and iodides. ethz.ch | Commercially available, highly reactive base and nucleophile. |
| tert-Butyllithium (t-BuLi) | Organolithium | Used for less reactive halides; often requires two equivalents. ethz.ch | More reactive and sterically bulkier than n-BuLi. |
| Isopropylmagnesium Chloride (i-PrMgCl) | Organomagnesium | Exchange with aryl bromides and iodides, especially for functionalized arenes. organic-chemistry.org | Offers high reactivity; can prevent side reactions like benzyne (B1209423) formation at low temperatures. organic-chemistry.org |
Mechanistic Investigations of Halogen-Metal Interconversion Kinetics and Transition States
The precise mechanism of lithium-halogen exchange has been a subject of extensive study. It is generally accepted that the reaction does not proceed through a simple four-centered transition state but rather involves the formation of an "ate-complex". In this proposed mechanism, the nucleophilic alkyllithium reagent attacks the halogen atom of the aryl halide, forming a transient, hypervalent halogen intermediate. princeton.edu
This process is typically very fast, often faster than competing reactions like nucleophilic addition or even proton transfer. wikipedia.org The kinetics of the reaction are influenced primarily by the stability of the carbanion intermediates of the organolithium reagents involved. wikipedia.org For example, the exchange is favorable when a less stable alkyllithium (like butyllithium, derived from an sp³ carbon) is converted to a more stable aryllithium (where the negative charge is on a more electronegative sp² carbon). ethz.ch Early kinetic studies on the reaction of n-butyllithium with substituted bromobenzenes provided foundational insights into these mechanistic aspects. acs.org
Table 2: Mechanistic Postulates for Lithium-Halogen Exchange
| Mechanistic Feature | Description | Supporting Observations |
|---|---|---|
| Ate-Complex Intermediate | The organolithium reagent attacks the halogen atom, forming a transient species with a hypervalent halogen. princeton.edu | Explains the high reaction rates and the influence of electronic effects. |
| Kinetic Control | The reaction outcome is determined by the rate of exchange rather than thermodynamic equilibrium of the final products. wikipedia.org | The reactivity trend (I > Br > Cl) correlates with the leaving group ability of the halide. princeton.edu |
| Reversibility | The exchange is a reversible process, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu | Allows for the strategic use of specific alkyllithiums to drive the reaction towards the desired aryllithium. |
Chelation Effects in Selective Bromo-Metal Exchange of Dibrominated Arenes
In polyhalogenated aromatic compounds, achieving regioselectivity in halogen-metal exchange is a significant challenge. Chelation provides a powerful tool to direct the exchange to a specific position. When a substituent containing a heteroatom (such as oxygen in a methoxy (B1213986) group or nitrogen in an amine group) is present ortho to a halogen, it can coordinate to the lithium or magnesium atom of the organometallic reagent. ias.ac.in This pre-coordination brings the reagent into close proximity to the specific ortho-halogen, facilitating a selective exchange at that site. ias.ac.in
For substrates like 3-substituted 1,2-dibromo arenes, which are structurally analogous to precursors for this compound, the nature of the substituent plays a critical role in directing the exchange. Studies have shown that with reagents like isopropylmagnesium chloride, the halogen-metal exchange occurs predominantly at the 2-position (ortho to the substituent). organic-chemistry.org This high regioselectivity is observed with both electron-withdrawing groups and substituents that possess lone pair electrons capable of coordination, highlighting the combined influence of electronic and chelation effects. organic-chemistry.org
Catalytic Systems for Halogen Exchange
While halogen-metal exchange using stoichiometric organometallic reagents is common, catalytic systems offer an alternative and often more versatile approach. These reactions, sometimes referred to as aromatic Finkelstein reactions, typically use transition metal complexes to facilitate the formal substitution of one halogen for another on an aromatic ring. frontiersin.orgnih.gov
Several metals, including copper, nickel, and palladium, have been shown to effectively catalyze these transformations. psu.edu The most widely accepted mechanism for these processes involves a three-step catalytic cycle:
Oxidative Addition: The low-valent metal catalyst inserts into the carbon-halogen bond of the starting aryl halide. nih.govpsu.edu
Halogen Exchange: The halide ligands at the metal center are exchanged with halide ions present in the reaction medium. psu.edu
Reductive Elimination: The new aryl halide product is eliminated from the metal center, regenerating the active catalyst. nih.govpsu.edu
Table 3: Overview of Catalytic Systems for Aromatic Halogen Exchange
| Metal Catalyst | Typical Reaction | Mechanistic Pathway | Notes |
|---|---|---|---|
| Copper (Cu) | Fluorination of aryl bromides. frontiersin.org | Can proceed via oxidative addition to form a Cu(III) intermediate or other pathways. psu.edu | Often requires high temperatures; chelation assistance can be crucial for efficiency. frontiersin.org |
| Nickel (Ni) | Exchange of aryl bromides/iodides with chlorides/bromides. psu.edu | Involves oxidative addition to Ni(0) or cycles involving Ni(I)/Ni(III) species. psu.edu | Phosphine (B1218219) ligands are often important for efficient catalysis. psu.edu |
| Palladium (Pd) | General cross-coupling precursor. | Oxidative addition to Pd(0) is the key initiating step. ruhr-uni-bochum.de | The mechanism is foundational to many named cross-coupling reactions. nih.gov |
Advanced Synthetic Routes for Complex Halogenated Aromatics
The synthesis of highly substituted molecules such as this compound often requires more sophisticated strategies beyond single-step transformations. Advanced routes focus on building molecular complexity efficiently and with high degrees of control.
Multi-step Convergent Syntheses of Bromofluorotoluenes
Convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then combining them in the later stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis where the main backbone is modified step-by-step. For a bromofluorotoluene derivative, this could involve synthesizing a brominated aromatic piece and a fluorinated or methylated piece separately before a final coupling step.
Modern advancements in this area include the use of multi-step continuous-flow systems. rsc.orgflinders.edu.au In this methodology, reagents are pumped through a network of tubes and reactors, allowing for sequential transformations to occur as the material flows through the system. rsc.org This approach offers significant advantages, including enhanced thermal control, efficient mixing, improved safety by confining reactive intermediates, and the potential for automation, making it highly suitable for the complex and potentially hazardous reactions involved in preparing polyhalogenated compounds. flinders.edu.au
Novel Organic Synthesis Techniques
The field of organic synthesis is continuously evolving, with the development of new techniques aimed at improving efficiency, selectivity, and environmental sustainability. For the synthesis of complex halogenated aromatics, several novel approaches are relevant.
Late-stage halogenation is a powerful strategy where a halogen atom is introduced at or near the end of a synthetic sequence. numberanalytics.com This approach is highly valuable in medicinal and materials chemistry as it allows a common, non-halogenated intermediate to be diversified into a library of halogenated analogues without re-designing the entire synthesis. numberanalytics.com
Furthermore, there is a significant drive towards greener halogenation methods . Traditional electrophilic aromatic substitution reactions often use harsh reagents and produce significant waste. taylorfrancis.com Research now focuses on developing catalytic systems and using more environmentally benign halogenating agents and solvents to reduce the environmental impact of these crucial transformations. taylorfrancis.comresearchgate.net These novel techniques are vital for the modern and sustainable production of complex molecules like this compound.
Continuous Flow Processes for Halogenated Compound Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, particularly for halogenation reactions. researchgate.net Halogenations, especially those involving highly reactive and toxic reagents like elemental bromine, are often fast, exothermic, and can suffer from poor selectivity in batch reactors. researchgate.net Flow chemistry mitigates these issues through the use of microreactors or tube-based systems that feature a high surface-area-to-volume ratio. researchgate.netnih.gov
This characteristic allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions or decomposition. researchgate.net For the synthesis of halogenated compounds, this translates into improved safety, as hazardous reagents can be generated and consumed in situ, minimizing their accumulation. researchgate.net Furthermore, the precise control over reaction parameters such as residence time, temperature, and stoichiometry in a continuous flow setup can significantly enhance reaction efficiency and selectivity. organic-chemistry.org
For instance, the bromination of substituted toluenes can be performed with high selectivity in continuous flow reactors. organic-chemistry.org The rapid mixing and controlled environment prevent over-halogenation and lead to higher yields of the desired isomer. A scalable continuous-flow protocol for the light-induced bromination of benzylic compounds using N-bromosuccinimide (NBS) demonstrates the efficiency and scalability of these methods, avoiding hazardous solvents and achieving high throughput. organic-chemistry.org While this specific example targets the benzylic position, similar principles of control apply to aromatic bromination. The application of flow chemistry is a key enabling technology for safer and more efficient manufacturing of halogenated intermediates.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents. | Improved safety with small reaction volumes and in-situ generation/consumption. researchgate.net |
| Heat Transfer | Often poor, leading to temperature gradients and potential for runaway reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |
| Mixing | Can be inefficient, leading to localized concentration differences and side products. | Rapid and efficient mixing, ensuring reaction homogeneity. |
| Selectivity | Can be difficult to control, leading to mixtures of products. researchgate.net | Enhanced selectivity through precise control of residence time and temperature. organic-chemistry.org |
| Scalability | Often challenging ("scaling-up"). | More straightforward by running the reactor for longer periods ("scaling-out"). organic-chemistry.org |
Computational Tools and Machine Learning in Synthetic Design
The design of a synthetic route for a polysubstituted aromatic compound like this compound presents a significant challenge in predicting and controlling the regioselectivity of the halogenation steps. Computational chemistry and machine learning are becoming indispensable tools for addressing this complexity. rsc.org
Computational methods can predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.org For example, the RegioSQM method can rapidly calculate the most likely sites of substitution on a heteroaromatic system by identifying the carbon atoms with the lowest protonation free energies, which correlate with the most nucleophilic centers. rsc.org Such tools can be used by chemists to forecast the outcome of a reaction before running it in the lab, saving time and resources.
More recently, machine learning (ML) has been applied to predict reaction outcomes and optimize conditions with even greater accuracy. beilstein-journals.orgnih.gov ML models, such as neural networks, can be trained on vast datasets of known reactions to recognize complex patterns that govern reactivity and selectivity. acs.org For instance, the RegioML model uses computed atomic charges combined with a light gradient boosting machine to predict the regioselectivity of electrophilic aromatic brominations with high precision. researchgate.net These models can often outperform physics-based computational methods for reactions where large datasets are available. researchgate.net
Beyond predicting outcomes, machine learning is also used to optimize reaction conditions. Global models can suggest general conditions for new reactions by drawing on information from comprehensive databases, while local models can fine-tune specific parameters like temperature, solvent, and catalyst to maximize the yield of a particular reaction. beilstein-journals.org Advanced algorithms, some inspired by the "multi-armed bandit" problem, can intelligently explore the vast parameter space of a chemical reaction to identify the most generally applicable and optimal conditions with a minimal number of experiments, significantly accelerating the development of new synthetic processes. ucla.edu
| Tool/Approach | Application | Example |
|---|---|---|
| Quantum Chemistry Methods | Predicting regioselectivity of electrophilic aromatic substitution. | RegioSQM calculates protonation energies to identify most nucleophilic sites. rsc.org |
| Machine Learning (Prediction) | Predicting reaction outcomes and regioselectivity with high accuracy. | RegioML predicts bromination sites based on training on thousands of reactions. researchgate.net |
| Machine Learning (Optimization) | Recommending and optimizing reaction conditions (catalyst, solvent, temperature). | Bandit optimization algorithms efficiently find the most general reaction conditions. ucla.edu |
| Data Mining of Reaction Databases | Suggesting initial reaction conditions for novel transformations. | Global models trained on large databases provide starting points for synthesis. beilstein-journals.org |
Chemical Reactivity and Advanced Derivatization Strategies of 1,2 Dibromo 5 Fluoro 3 Methylbenzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated aromatic compound like 1,2-Dibromo-5-fluoro-3-methylbenzene, these reactions offer a versatile platform for selective functionalization, enabling the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine bonds, influenced by the electronic and steric effects of the fluorine and methyl substituents, can be exploited to achieve regioselective derivatization.
Palladium-Catalyzed Cross-Coupling Methodologies with Polyhalogenated Aromatics
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. For polyhalogenated aromatic substrates such as this compound, palladium-catalyzed methodologies allow for the stepwise and controlled introduction of various substituents.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. iucc.ac.il In the case of dibrominated fluorobenzenes, site-selective couplings can be achieved, often influenced by the electronic and steric environment of the bromine atoms. researchgate.net For this compound, the two bromine atoms are in different chemical environments. The bromine at the C1 position is flanked by a methyl group, while the bromine at the C2 position is adjacent to a fluorine atom. This asymmetry is key to achieving regioselective functionalization. The reaction generally proceeds under mild conditions and is tolerant of a wide array of functional groups. chemicalbook.com
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Phenylboronic acid | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |
| Solvent | Toluene (B28343), Dioxane, DMF/Water | Reaction Medium |
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the reaction. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can influence which C-Br bond is preferentially activated.
While the provided heading specifies multihalogenated vinyl ethers, the principles of Sonogashira coupling are directly applicable to polyhalogenated arenes like this compound. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org This reaction is instrumental in the synthesis of arylalkynes. For polyhalogenated substrates, regioselective Sonogashira couplings can be achieved, often favoring the most reactive halide position. nih.gov The reactivity of the C-Br bonds in this compound would be influenced by the adjacent substituents, potentially allowing for selective alkynylation. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. rsc.org
The regioselectivity of carbon-halogen bond activation in dihalogenated arenes is a critical aspect of their functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond is often the rate-determining step. The rate of this step is influenced by both electronic and steric factors. For this compound, the C-Br bond at the C2 position, being ortho to the electron-withdrawing fluorine atom, is expected to be more electron-deficient and thus potentially more reactive towards oxidative addition. Conversely, the C-Br bond at the C1 position is adjacent to a methyl group, which may exert a steric hindrance effect. In some cases, directing groups on the substrate can control the site of C-H activation and subsequent functionalization. rsc.org Studies on other non-symmetric dibromobenzenes have shown that factors such as the proximity of an alkene substituent can also dictate regioselectivity by coordinating to the palladium catalyst and slowing the oxidative addition at the adjacent C-Br bond. rsc.org
Factors Influencing Regioselectivity:
| Factor | Influence on C-Br Bond Activation |
|---|---|
| Electronic Effects | Electron-withdrawing groups (like -F) can increase the reactivity of the adjacent C-Br bond towards oxidative addition. |
| Steric Hindrance | Bulky groups (like -CH₃) can hinder the approach of the palladium catalyst, decreasing the reactivity of the adjacent C-Br bond. |
| Ligand Effects | The size and electronic properties of the phosphine ligands on the palladium catalyst can influence which C-Br bond is preferentially activated. |
| Directing Groups | Functional groups on the substrate or coupling partner can coordinate to the catalyst and direct the reaction to a specific position. |
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. iucc.ac.il
Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron in Suzuki-Miyaura, or organocopper acetylide in Sonogashira) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the organometallic reagent, which in the case of Suzuki-Miyaura coupling is typically achieved by a base.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Understanding these mechanistic steps allows for the rational design of reaction conditions to control the regioselectivity and efficiency of the functionalization of polyhalogenated aromatics.
Other Metal-Catalyzed Coupling Reactions, e.g., with Organomagnesium Reagents
Besides palladium, other transition metals like nickel are also effective catalysts for cross-coupling reactions. The Kumada coupling, for instance, utilizes a nickel or palladium catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds and was one of the first catalytic cross-coupling methods to be developed. organic-chemistry.org
For a substrate like this compound, a Kumada coupling with an aryl or alkyl Grignard reagent could provide an alternative route for functionalization. Nickel catalysts are often more cost-effective than palladium catalysts. The reaction mechanism is similar to that of palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and reaction conditions can influence the outcome, and the high reactivity of Grignard reagents necessitates careful control of the reaction to avoid side reactions. nih.gov
Comparison of Coupling Reactions:
| Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | High functional group tolerance, mild conditions. |
| Sonogashira | Terminal Alkyne (with Cu co-catalyst) | Palladium | Forms C(sp²)-C(sp) bonds. |
| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive nucleophile, can be less tolerant of certain functional groups. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. This process involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.
Activating Effects of Fluorine in SNAr Pathways
In the context of SNAr reactions, the fluorine atom in this compound plays a significant activating role. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. core.ac.uk This effect polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov The rate-determining step in an SNAr reaction is typically the initial addition of the nucleophile to the aromatic ring, which disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The strong inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. stackexchange.com
While halogens are generally good leaving groups, in SNAr reactions, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This is because the bond strength to the aromatic ring is less critical than the ability to stabilize the intermediate carbanion. stackexchange.com The high electronegativity of fluorine makes it a poor leaving group in many contexts, but in SNAr, its ability to activate the ring towards nucleophilic attack is the dominant factor. stackexchange.com
SNAr in Polyhalogenated Aromatic Systems
Polyhalogenated aromatic systems, such as this compound, present a complex landscape for SNAr reactions. The presence of multiple halogen substituents, along with other groups like the methyl group, influences both the rate and regioselectivity of the reaction.
The fluorine atom, being the most activating halogen for SNAr, is the most likely site for nucleophilic attack, provided it is positioned ortho or para to a strong electron-withdrawing group. libretexts.org In this compound, while there isn't a classic strong nitro or cyano activating group, the cumulative electron-withdrawing effects of the two bromine atoms and the fluorine itself can render the ring sufficiently electron-deficient to undergo SNAr, particularly with strong nucleophiles or under forcing conditions. The methyl group, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack.
Halogen-Metal Exchange Mediated Functionalization
Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.org
Generation of Organometallic Intermediates from Dibrominated Compounds
In the case of this compound, halogen-metal exchange can be used to generate a highly reactive organometallic intermediate. The reaction typically involves treating the dibrominated compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. wikipedia.orgstackexchange.com The rate of halogen-metal exchange generally follows the trend I > Br > Cl > F, meaning that one of the bromine atoms will be selectively exchanged over the fluorine atom. wikipedia.org
The choice of the organolithium reagent and reaction conditions can influence the outcome. The formation of the arylmagnesium intermediate can also be achieved using Grignard reagents like isopropylmagnesium chloride, which can offer advantages in terms of thermodynamic stability and prevention of side reactions like benzyne (B1209423) formation at low temperatures. organic-chemistry.org
Subsequent Electrophilic Quenching and Derivatization
Once the organometallic intermediate is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This process is known as electrophilic quenching. The highly nucleophilic carbon-metal bond of the organometallic intermediate readily attacks electrophilic species.
A diverse array of functional groups can be introduced through this method. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. researchgate.net Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. Other electrophiles such as alkyl halides, disulfides, and silyl (B83357) halides can be used to introduce alkyl, thio, and silyl groups. This two-step sequence of halogen-metal exchange followed by electrophilic quenching provides a powerful tool for the synthesis of highly functionalized aromatic compounds that would be difficult to prepare by other means. stackexchange.com
Site-Selective Halogen-Metal Exchange in 1,2-Dibromoarenes
In 1,2-dibromoarenes, the site of the halogen-metal exchange can often be controlled, leading to regioselective functionalization. The presence of other substituents on the aromatic ring plays a crucial role in directing the exchange to a specific bromine atom. In the case of 3-substituted 1,2-dibromoarenes, studies have shown that the halogen-metal exchange often occurs preferentially at the 2-position (ortho to the substituent). organic-chemistry.org This selectivity is influenced by both electronic and steric factors. Electron-withdrawing groups and groups with lone pairs of electrons can direct the metalation to the adjacent bromine. organic-chemistry.org
For this compound, the fluorine and methyl groups will influence the regioselectivity of the halogen-metal exchange. The fluorine atom, being electron-withdrawing, would likely direct the exchange to the adjacent bromine at the 2-position. Conversely, the electron-donating methyl group at the 3-position might favor exchange at the bromine at the 1-position. The interplay of these electronic effects, along with steric hindrance, will determine the final regiochemical outcome. Careful selection of the organometallic reagent and reaction conditions can often be used to favor one regioisomer over the other, allowing for the selective synthesis of specific derivatives. organic-chemistry.orgresearchgate.net
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents | Key Intermediate | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, R₂NH) | Meisenheimer Complex | 1,2-Dibromo-3-methyl-5-(nucleophile)benzene |
| Halogen-Metal Exchange | Alkyllithium (e.g., n-BuLi) | Aryllithium species | Lithiated 1-bromo-5-fluoro-3-methylbenzene |
| Electrophilic Quenching | Electrophile (e.g., CO₂, RCHO) | - | Functionalized 1-bromo-5-fluoro-3-methylbenzene |
Other Transformation Reactions of Polyhalogenated Toluene Derivatives
Polyhalogenated toluene derivatives, such as this compound, are versatile intermediates in organic synthesis. Beyond the more common cross-coupling reactions, their reactivity can be harnessed through other significant transformations, including reductive dehalogenation and reactions involving diazonium salt intermediates. These pathways offer strategic routes to selectively modify the aromatic core, enabling the synthesis of complex molecules.
Reductive Dehalogenation Reactions
Reductive dehalogenation is a crucial synthetic tool for the selective removal of halogen substituents from an aromatic ring, replacing them with hydrogen atoms. This process is particularly useful for removing blocking groups or synthesizing less halogenated derivatives from readily available polyhalogenated precursors. organic-chemistry.orgresearchgate.net The reactivity in these reactions is often dependent on the type of halogen, with bromides being more readily reduced than chlorides. organic-chemistry.orgresearchgate.net
Catalytic hydrogenation is a widely employed method for this transformation. organic-chemistry.org Typically, the reaction involves treating the halogenated substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), under neutral conditions. organic-chemistry.org This method is valued for its efficiency and selectivity; for instance, bromo groups can be selectively removed in the presence of other reducible functionalities like nitro, cyano, or keto groups. organic-chemistry.orgresearchgate.net
Alternative reducing systems have also been developed. Nickel-based catalysts are gaining attention as a non-precious metal alternative for hydrodehalogenation (HDH) reactions. researchgate.net Other hydrogen donors, such as triethylammonium (B8662869) formate (B1220265) in the presence of a palladium catalyst, can also effectively reduce aryl halides to the corresponding hydrocarbons. researchgate.net For hydrodebromination (HDB), copper-based catalysts, sometimes used in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄), have proven effective for detoxifying polybrominated aromatic contaminants. mdpi.com In some cases, even simple and environmentally benign reagents like sodium sulfite (B76179) can be used for the reductive dehalogenation of specific (hetero)aryl bromides in an aqueous medium, avoiding the need for metal catalysts or organic solvents. rsc.org
The selective nature of these reactions is critical. For instance, studies on chlorinated toluenes have shown that microorganisms can sequentially remove chlorine atoms under methanogenic conditions, with metabolic routes depending on the specific isomer. nih.gov This highlights the potential for regioselective dehalogenation. In chemical synthesis, the differential reactivity of halogens allows for stepwise reduction, providing precise control over the final product's substitution pattern.
| Method | Catalyst/Reagent | Reductant/Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | H₂ gas, neutral conditions | Aryl bromides and chlorides. Bromides are more reactive. organic-chemistry.org | organic-chemistry.orgresearchgate.net |
| Copper-Catalyzed Hydrodebromination | CuSO₄ / In situ generated Cu/Cu₂O | NaBH₄, aqueous alkaline solution | Polybrominated phenols and other brominated aromatics. mdpi.com | mdpi.com |
| Formate-Based Reduction | Palladium on Charcoal or Soluble Palladium Acetate | Triethylammonium formate | Aromatic halides and nitro compounds. researchgate.net | researchgate.net |
| Sulfite-Mediated Dehalogenation | Sodium sulfite (Na₂SO₃) | Aqueous medium, mild heat (≤60 °C) | (Hetero)aryl bromides and iodides, especially those that can tautomerize. rsc.org | rsc.org |
Hydrolysis and Related Transformations of Diazonium Salts
The transformation of an aromatic amine into a phenol (B47542) via a diazonium salt is a classic and versatile method in synthetic organic chemistry. lkouniv.ac.in For a polyhalogenated toluene derivative, this would first require the presence of an amino group on the ring, which can be introduced via nitration followed by reduction. The resulting aniline (B41778) derivative can then be converted into the corresponding phenol.
The process occurs in two primary stages:
Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.inyoutube.comquora.com This reaction must be carried out at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting arenediazonium salt, as these intermediates are prone to decomposition at higher temperatures. quora.comquora.com The use of sulfuric acid is often preferred to minimize the formation of aryl chloride byproducts that can occur when HCl is used. uobaghdad.edu.iq The mechanism involves the generation of the electrophilic nitrosonium cation, which is attacked by the nucleophilic amine. lkouniv.ac.inyoutube.com
Hydrolysis: The cold aqueous solution of the diazonium salt is then heated. The diazonium group (-N₂⁺) is an excellent leaving group, departing as highly stable dinitrogen gas (N₂). quora.com This generates a highly reactive aryl cation, which is immediately captured by a nucleophile from the medium. youtube.com When the reaction is performed in an aqueous solution, water acts as the nucleophile, leading to the formation of the corresponding phenol. quora.comyoutube.com The solution is typically warmed to around 50 °C or higher to facilitate the decomposition of the diazonium salt. uobaghdad.edu.iq
To improve yields and reduce the formation of tarry byproducts, modern protocols often employ a two-phase system for the hydrolysis step. researchgate.net For example, the thermal decomposition can be carried out in a mixture of hot aqueous mineral acid and an organic solvent, such as methyl isobutyl ketone or cyclopentyl methyl ether. researchgate.netgoogle.comgoogle.com This allows the phenol product to be extracted into the organic phase as it is formed, protecting it from further reactions and simplifying purification. researchgate.net
| Step | Reagents | Typical Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Diazotization | Aromatic Amine, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄) | 0–5 °C, aqueous solution | Arenediazonium Salt | lkouniv.ac.inquora.com |
| Hydrolysis | Water (H₂O) | Heating (≥ 50 °C) | Phenol, Nitrogen Gas (N₂) | uobaghdad.edu.iqyoutube.com |
Advanced Spectroscopic Characterization Methodologies for 1,2 Dibromo 5 Fluoro 3 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a complex polyhalogenated aromatic compound like 1,2-Dibromo-5-fluoro-3-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (two bromine atoms, one fluorine atom, and a methyl group). Aromatic protons are typically observed in the range of 6.5-8.0 ppm due to the ring current effect. ucl.ac.uk The electron-withdrawing nature of the halogen substituents generally leads to a downfield shift of the proton signals. libretexts.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are sensitive to the attached substituents. Carbons bonded to electronegative halogens experience significant shifts. For instance, in substituted benzenes, the carbon atom directly attached to a fluorine atom exhibits a large downfield shift due to the deshielding effect, while carbons bonded to bromine also show a distinct, though typically smaller, shift compared to unsubstituted benzene (B151609). chemicalbook.comchemicalbook.com The methyl carbon appears in the aliphatic region of the spectrum, at a much lower chemical shift. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects on benzene and toluene (B28343). Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.3 - 2.5 | ~20 - 25 |
| C1-Br | - | ~115 - 120 |
| C2-Br | - | ~120 - 125 |
| C3-CH₃ | - | ~138 - 142 |
| C4-H | ~7.3 - 7.5 | ~125 - 130 |
| C5-F | - | ~160 - 164 (d, ¹JCF ≈ 245 Hz) |
Application of Long-Range J(CH) Coupling Constants for Regiochemical Assignments
Long-range heteronuclear coupling constants between protons and carbons (ⁿJCH, where n > 1) are invaluable for confirming the regiochemistry, or the specific placement of substituents on the aromatic ring. These couplings, typically observed over two or three bonds (²JCH and ³JCH), are measured using techniques like Heteronuclear Multiple Bond Correlation (HMBC). scribd.com
For this compound, the following long-range correlations would be critical for confirming the structure:
Methyl Protons (-CH₃): The protons of the methyl group at C3 would show a two-bond coupling (²JCH) to C3 and three-bond couplings (³JCH) to C2 and C4. The observation of these specific correlations confirms the position of the methyl group relative to the bromine at C2 and the proton at C4.
Aromatic Protons (C4-H and C6-H): The proton at C4 would exhibit three-bond couplings to C2 and C6. Similarly, the proton at C6 would show a three-bond coupling to C4. These correlations establish the connectivity between the proton-bearing carbons.
Fluorine Couplings: The fluorine atom at C5 will also exhibit long-range couplings to various carbons, which can be observed in the ¹³C spectrum as doublets with characteristic coupling constants (JCF). For example, C4 and C6 will show two-bond (²JCF) and C1 and C3 will show three-bond (³JCF) C-F couplings.
The magnitudes of three-bond carbon-proton couplings (³JCH) can sometimes provide conformational information, as they are related to the dihedral angle through a Karplus-type relationship. blogspot.com
Advanced 2D NMR Techniques for Complex Polyhalogenated Aromatic Structures
For molecules with overlapping signals or complex coupling patterns, 2D NMR spectroscopy is indispensable. nih.govgithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu In this compound, a cross-peak between the signals of the protons at C4 and C6 would be expected, confirming their spatial proximity (four bonds apart, a long-range coupling).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This would definitively link the aromatic proton signals to their respective carbon signals (C4-H and C6-H) and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): As discussed previously, this is the key experiment for establishing long-range connectivity through non-protonated (quaternary) carbons. scribd.com By observing correlations between the methyl protons and carbons C2 and C4, and between the aromatic protons and the substituted carbons (C1, C2, C3, C5), the entire molecular framework can be pieced together, confirming the 1,2-dibromo-5-fluoro-3-methyl substitution pattern. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed "fingerprint" that is highly specific to the molecule's structure, including the nature and position of its functional groups and substituents. researchgate.net
Characterization of Aromatic Ring Modes and Halogen-Carbon Vibrations
The vibrational spectrum of this compound is characterized by several key regions. The substitution pattern on the benzene ring significantly influences the positions of the C-H and C-C vibrational modes. marmacs.orgacs.org
Aromatic Ring Modes: Aromatic compounds display characteristic C-C stretching vibrations within the ring, typically in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The exact number and position of these bands are sensitive to the substitution pattern. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. orgchemboulder.com Out-of-plane (oop) C-H bending vibrations, which are often strong in the IR spectrum, appear in the 900-675 cm⁻¹ range, and their position is highly diagnostic of the number of adjacent hydrogen atoms on the ring. orgchemboulder.com
Halogen-Carbon Vibrations: The vibrations of the carbon-halogen bonds are a key feature. The C-F bond gives rise to a strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ range for aromatic fluorides. spectroscopyonline.com The C-Br stretching vibration occurs at a much lower frequency due to the heavier mass of the bromine atom, generally appearing in the 690-515 cm⁻¹ range. spectroscopyonline.comlibretexts.org These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H Stretch | 2980 - 2870 | Medium |
| Aromatic C=C Ring Stretch | 1620 - 1400 | Medium to Weak |
| C-H Out-of-Plane Bending | 900 - 800 | Strong |
| Aromatic C-F Stretch | 1250 - 1000 | Strong |
Qualitative and Quantitative Analysis of Fluorinated and Brominated Moieties
Vibrational spectroscopy is a powerful tool for both the qualitative identification and quantitative measurement of chemical species.
Qualitative Analysis: The presence of strong absorption bands in the characteristic regions for C-F and C-Br stretching provides direct evidence for the fluorinated and brominated moieties within the molecule. The unique combination of these bands with the aromatic ring modes creates a specific spectral fingerprint, allowing for the unambiguous identification of this compound and its differentiation from other isomers or related compounds.
Quantitative Analysis: The intensity of an absorption band in an IR spectrum is proportional to the concentration of the compound, as described by the Beer-Lambert law. For quantitative analysis, a specific, well-resolved, and strong absorption band, such as the C-F stretch, can be selected. By preparing a series of standards with known concentrations and measuring their absorbance at the chosen frequency, a calibration curve can be constructed. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Raman spectroscopy can also be used for quantitative analysis, where the intensity of a characteristic scattered peak is related to the analyte concentration. nih.govacs.org
X-ray Diffraction for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, offering unambiguous structural confirmation.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8.5 - 10.5 |
| b (Å) | 7.0 - 9.0 |
| c (Å) | 12.0 - 14.0 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 900 - 1300 |
| Z | 4 |
Note: These values are estimations based on crystallographic data of related substituted bromofluorobenzenes and are intended to provide a theoretical framework in the absence of direct experimental data.
Complementary Advanced Spectroscopic and Analytical Techniques
Beyond solid-state structural analysis, a suite of spectroscopic and chromatographic methods is necessary to confirm the molecular identity, assess purity, and resolve isomeric ambiguities.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be a suitable technique.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit three peaks for the molecular ion cluster (M⁺, [M+2]⁺, and [M+4]⁺) in a ratio of approximately 1:2:1.
Fragmentation of this compound under EI conditions would likely proceed through several pathways, including the loss of a bromine atom, a methyl group, or hydrogen bromide.
Table 2: Predicted Major Mass Spectral Fragments for this compound (C₇H₅Br₂F)
| m/z (mass/charge) | Proposed Fragment Ion | Description |
| 266/268/270 | [C₇H₅Br₂F]⁺ | Molecular Ion (M⁺) |
| 187/189 | [C₇H₅BrF]⁺ | Loss of a Bromine atom ([M-Br]⁺) |
| 251/253/255 | [C₆H₂Br₂F]⁺ | Loss of a Methyl group ([M-CH₃]⁺) |
| 108 | [C₇H₅F]⁺ | Loss of two Bromine atoms ([M-2Br]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of halogens) |
Chromatographic Methods (HPLC, GC) for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be effective for the analysis of this relatively nonpolar compound. A C18 column would provide good retention and separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. UV detection would be appropriate, as the benzene ring is a strong chromophore.
Table 3: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. For this compound, a nonpolar or medium-polarity capillary column would be suitable.
Table 4: Proposed GC-MS Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
These chromatographic methods would be crucial for confirming the purity of the compound and for distinguishing it from other isomers that may have been formed during its synthesis. The retention time in both HPLC and GC would be a key identifier for this compound under specific analytical conditions.
Advanced Research Directions and Future Outlook
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The primary challenge and opportunity in the chemistry of 1,2-Dibromo-5-fluoro-3-methylbenzene lies in the selective functionalization of its two distinct carbon-bromine (C-Br) bonds. The electronic environment of the C(1)-Br bond is influenced by the adjacent methyl group, while the C(2)-Br bond is influenced by the neighboring fluorine atom. This inherent asymmetry is a key focus for the development of highly selective catalytic transformations.
Future research is geared towards the exploration of sophisticated catalytic systems that can differentiate between these two positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are foundational methods that could be optimized for this substrate. rsc.org The development of electronically asymmetric ligands for palladium catalysts is a promising avenue, potentially enabling preferential oxidative addition at one of the C-Br bonds. nih.gov
Furthermore, multimetallic catalysis, employing a synergistic combination of two distinct metal catalysts (e.g., nickel and palladium), could offer orthogonal reactivity. nih.gov One metal could be selected for its high reactivity towards the more sterically accessible or electronically favorable C-Br bond, while the other is tailored for the remaining position. Another area of intense investigation is the use of bimetallic reagents, such as sBu₂Mg·2LiOR, which have shown efficacy in regioselective Br/Mg exchanges on polyhalogenated arenes, a transformation that could be precisely tuned for this compound. uni-muenchen.de
| Catalytic System | Target Transformation | Potential Advantage | Research Focus |
| Palladium with Asymmetric Ligands | Monoselective Suzuki or Stille Coupling | High regioselectivity for one C-Br bond | Design of ligands recognizing electronic/steric differences. nih.gov |
| Nickel/Palladium Multimetallic Catalysis | Orthogonal Sequential Cross-Coupling | Stepwise functionalization with different partners. nih.gov | Optimizing catalyst compatibility and reaction conditions. |
| Bimetallic Mg/Li Reagents | Regioselective Bromine-Magnesium Exchange | Formation of a specific Grignard reagent intermediate. uni-muenchen.de | Tuning selectivity through additives and solvent effects. |
| Cobalt-Promoted Systems | C-F and C-Br Bond Activation | Access to novel coupling and cyclization reactions. nih.gov | Exploring reactivity towards aromatic C-F bonds post C-Br functionalization. |
Rational Design of New Derivatization Pathways for Targeted Synthesis
The strategic location of three distinct halogen atoms on the benzene (B151609) ring makes this compound an ideal scaffold for the rational design of complex molecules. Derivatization pathways can be designed to proceed in a stepwise manner, replacing the bromine atoms sequentially and, potentially, activating the C-F bond for nucleophilic aromatic substitution (SNAr) under specific conditions. nebraska.eduresearchgate.net
A key strategy involves leveraging the differential reactivity of the C-Br bonds. For instance, a first cross-coupling reaction (e.g., Sonogashira or Heck) could be performed selectively at one position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the second bromine position. This approach allows for the controlled introduction of diverse functional groups, leading to highly functionalized aromatic cores that are valuable in medicinal chemistry and materials science.
The fluorine atom, while generally less reactive than bromine in catalytic coupling, significantly influences the electronic properties of the ring and can participate in SNAr reactions, particularly if activating groups are introduced onto the ring through derivatization of the bromo-positions. researchgate.net This opens up pathways to introduce oxygen, nitrogen, or sulfur nucleophiles.
| Reaction Type | Position(s) Targeted | Reagents/Catalysts | Resulting Structure |
| Suzuki Coupling | C1-Br and/or C2-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivatives |
| Sonogashira Coupling | C1-Br and/or C2-Br | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne conjugates |
| Buchwald-Hartwig Amination | C1-Br and/or C2-Br | Amine, Pd catalyst, Base | Aryl-amine derivatives |
| Nucleophilic Aromatic Substitution (SNAr) | C5-F | Strong nucleophile (e.g., NaOMe), Polar aprotic solvent | Aryl-ether derivatives nebraska.eduresearchgate.net |
Development of Integrated Computational and Experimental Methodologies
To accelerate the discovery of selective catalysts and optimal reaction conditions, an integrated approach combining computational modeling and experimental validation is crucial. Density Functional Theory (DFT) has emerged as a powerful tool for studying fluorinated and halogenated aromatic compounds. nih.govmdpi.comnih.gov DFT calculations can provide deep insights into the electronic structure of this compound and predict the relative reactivity of its C-Br and C-F bonds.
Computational models can be used to:
Calculate Bond Dissociation Energies (BDEs): Determining the energy required to break the C-Br bonds at positions 1 and 2 can help predict which bond is more likely to react under thermal or catalytic conditions.
Model Transition States: Simulating the transition state structures and activation energy barriers for catalytic cycles (e.g., oxidative addition) can elucidate the mechanism and origin of regioselectivity. researchgate.net This allows for the in-silico screening of various ligands and catalysts.
Predict Spectroscopic Properties: Computational methods can accurately predict NMR chemical shifts, which is invaluable for product identification, especially in complex reaction mixtures where multiple isomers could be formed. nih.gov
Analyze Noncovalent Interactions: Understanding the intramolecular interactions, such as those between the vicinal halogen atoms, can provide insights into the molecule's conformational preferences and reactivity. nih.govresearchgate.net
By using computational predictions to guide experimental design, researchers can minimize trial-and-error, leading to a more efficient and rational development of synthetic methodologies for this and similar polyhalogenated compounds.
Emerging Applications of Polyhalogenated Fluorinated Aromatics in Advanced Materials and Chemical Synthesis
The derivatives of this compound are poised to find applications in several cutting-edge areas of materials science and chemical synthesis. The incorporation of fluorine into aromatic systems is known to impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. sciengine.com
Advanced Materials:
Fluorinated Polymers: By converting the bromine atoms into polymerizable groups (e.g., vinyl or styrenyl), this compound can serve as a monomer for the synthesis of novel fluorinated polymers. nih.govnih.gov These materials are candidates for applications requiring low surface energy, hydrophobicity, and high thermal stability. researchgate.net
Organic Electronics: The rigid, functionalizable core of this molecule makes it an attractive precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems. rsc.orgresearchgate.net Such materials are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ijrar.orgcolumbia.edu The fluorine substituent can help tune the HOMO/LUMO energy levels and improve the charge transport properties of the final material.
Chemical Synthesis:
Pharmaceutical and Agrochemical Scaffolds: Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of fluorine to modulate metabolic stability and binding affinity. The selective, multi-point derivatization of this compound allows for the construction of complex molecular libraries for drug discovery.
Fluorescent Probes: Functionalization with appropriate chromophores could lead to the development of novel styrylbenzene derivatives or other fluorescent molecules for applications in bio-imaging and diagnostics, such as the detection of amyloid plaques. nih.gov
The continued exploration of this and similar polyhalogenated fluorinated building blocks will undoubtedly fuel innovation across multiple scientific disciplines.
Q & A
Q. What are the common synthetic routes for preparing 1,2-Dibromo-5-fluoro-3-methylbenzene, and what experimental conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves halogenation of fluorinated toluene derivatives. Key steps include:
- Electrophilic Bromination : Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (60–80°C) to avoid over-bromination.
- Selective Fluorination : Fluorine introduction via diazonium salt intermediates or direct electrophilic substitution, requiring anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
- Critical Factors : Temperature control during bromination, stoichiometric ratios to prevent di-substitution byproducts, and inert atmosphere to avoid hydrolysis of intermediates .
Table 1 : Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃, 80°C | 65–75 | Competing ortho/meta isomers |
| Diazonium Fluorination | NaNO₂, HBF₄, 0–5°C | 50–60 | Sensitivity to moisture |
| AI-Predicted Pathway | Halogen exchange on pre-fluorinated arenes | 70–82* | Scalability validation |
*Predicted yield based on analogous reactions in AI models.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., vicinal Br/F effects). For example, the methyl group at C3 shows a singlet (δ 2.3–2.5 ppm), while aromatic protons exhibit splitting from adjacent halogens .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (M⁺ at m/z 282) and fragmentation patterns (loss of Br or CH₃ groups).
- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond angles and distances .
- Data Contradiction Resolution : Cross-validate using multiple techniques (e.g., IR for functional groups) and computational tools (DFT simulations for NMR chemical shifts). Discrepancies in coupling constants may arise from solvent effects or dynamic processes, requiring variable-temperature NMR studies .
Advanced Research Questions
Q. How can AI-powered retrosynthesis tools optimize pathways for this compound?
- Methodological Answer : AI models (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:
Input Structure : Define the target molecule’s SMILES string (e.g., Brc1c(C)c(F)c(Br)cc1).
Route Prediction : Models prioritize atom-efficient pathways, such as sequential halogenation or cross-coupling (e.g., Suzuki-Miyaura with pre-halogenated intermediates).
Feasibility Assessment : Evaluate reagent availability, reaction temperatures, and compatibility with fluorine’s electronegativity. For example, AI may suggest avoiding Pd catalysts due to potential F-Pd interactions .
Validation : Compare predicted yields (e.g., 82% for AI-suggested halogen exchange) with experimental results to refine models.
Q. What strategies address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks (e.g., slower mixing in large batches).
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stirring rate) using a fractional factorial approach.
- Byproduct Analysis : Use LC-MS to detect trace impurities (e.g., debrominated products) and adjust quenching protocols.
- Case Study : A 5-fold scale-up of bromination resulted in 15% yield drop due to inefficient heat dissipation. Implementing jacketed reactors restored yields to 70% .
Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Directing Effects : The electron-withdrawing fluorine and bromine atoms deactivate the ring, favoring meta/para positions in subsequent reactions.
- Suzuki-Miyaura Coupling : The methyl group’s electron-donating nature enhances oxidative addition with Pd(0) catalysts.
- Challenges : Competing C-Br vs. C-F bond activation requires ligand screening (e.g., SPhos for selective Br coupling).
- Computational Insights : DFT studies show higher activation energy for C-F cleavage (ΔG‡ = 28 kcal/mol) vs. C-Br (ΔG‡ = 18 kcal/mol) .
Data Management & Ethics
Q. How should researchers handle open data sharing while complying with regulatory guidelines?
- Methodological Answer :
- Anonymization : Remove identifiers from spectral/biological data before deposition in repositories (e.g., PubChem, Zenodo).
- Licensing : Use CC-BY-NC 4.0 for non-commercial reuse, citing EPA DSSTox or CAS Common Chemistry for standardized identifiers .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for toxicity data and avoid unapproved therapeutic claims per FDA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
